molecular formula C17H17N3O3 B4404967 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide

Cat. No.: B4404967
M. Wt: 311.33 g/mol
InChI Key: ORIPWJFGDQYIIG-UHFFFAOYSA-N
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Description

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide: is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has a unique structure that combines a benzimidazole core with a propoxybenzamide moiety, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the propoxy group: The benzimidazole intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale condensation reactions: Using automated reactors to ensure consistent quality and yield.

    Purification processes: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Research: Used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)biphenyl-4-carboxamide
  • N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[2-oxo-5-(1-pyrrolidinylsulfonyl)-1(2H)-pyridinyl]acetamide

Uniqueness

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-propoxybenzamide: is unique due to its propoxybenzamide moiety, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-9-23-13-6-3-11(4-7-13)16(21)18-12-5-8-14-15(10-12)20-17(22)19-14/h3-8,10H,2,9H2,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIPWJFGDQYIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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